1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6,12-dimethyl-2-oxo-N,N-dipropyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-5-9-22(10-6-2)19(25)15-11-14-17(21(15)4)20-16-8-7-13(3)12-23(16)18(14)24/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYPWDCWDZZNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural composition and functional groups contribute to a variety of biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The structure features multiple fused heterocycles that enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 946259-17-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions and modifications using various reagents to achieve high yields and purity. The careful control of reaction conditions is crucial for the successful synthesis of this compound.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
Anticancer Activity: The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the active site of CDK2, the compound prevents phosphorylation of target proteins, leading to induced apoptosis in cancer cells .
Antimicrobial Properties: Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of specific functional groups enhances its interaction with bacterial membranes and intracellular targets .
Anti-inflammatory Effects: The compound's structural features suggest potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Enzyme Inhibition: The compound has been identified as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
- Molecular Docking Studies: Computational studies have provided insights into the binding interactions between the compound and its biological targets. These studies help elucidate how structural variations influence activity .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental models:
- Cancer Cell Line Studies: In vitro studies demonstrated that treatment with this compound resulted in reduced viability in human tumor cell lines such as HepG2 and MCF7 .
- Antimicrobial Screening: A series of derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
- Inflammation Models: Animal models treated with the compound exhibited reduced edema and inflammatory markers in conditions induced by carrageenan .
Scientific Research Applications
Building Block for Synthesis
This compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It is utilized in the development of more complex molecules through various chemical reactions. Its reactivity allows it to participate in cyclization and condensation reactions, making it a key building block for synthesizing novel heterocyclic compounds .
Research indicates that 1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits potential biological activities. Preliminary bioassays suggest that it may possess antimicrobial, antiviral, and anticancer properties. Such characteristics position it as a candidate for drug development targeting various diseases .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating conditions such as cancer and infectious diseases. The structural similarity to other bioactive compounds enhances its prospects for further pharmacological exploration .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Used as an intermediate in organic synthesis | Enables the creation of complex molecules |
| Biological Activity | Exhibits antimicrobial and anticancer properties | Potential for drug development |
| Medicinal Chemistry | Investigated for therapeutic uses | May lead to new treatments for various diseases |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives of pyrrolo[2,3-d]pyrimidine compounds similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited notable antibacterial activity, suggesting its utility in developing new antibiotics or adjunctive therapies for resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing 1,7-dimethyl-4-oxo-N,N-dipropyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The compound is synthesized via a multi-step procedure involving condensation of substituted pyrido-pyrimidine intermediates with alkylated glycinate esters. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are reacted with ethyl N-alkylglycinate under basic conditions (triethylamine) in methanol to form key intermediates. Subsequent alkylation and cyclization steps introduce the 1,7-dimethyl and dipropyl groups . Acidification with HCl precipitates the final product, with yields typically ranging from 53% to 62% depending on substituent reactivity .
Q. How is the structural identity of this compound confirmed after synthesis?
Characterization relies on:
- 1H/13C NMR : Peaks for methyl groups (δ 2.35–3.94 ppm) and aromatic protons (δ 6.88–8.84 ppm) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 258.0 [M+H]+) validate the molecular formula .
- Elemental analysis : Close agreement between calculated and observed C, H, and N percentages (e.g., C 60.70% calc. vs. 60.66% obs.) ensures purity .
Q. What solvents or conditions are optimal for handling this compound in experimental settings?
The compound is typically isolated as a solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability testing under varying pH (acidic to neutral) and temperatures (up to 60°C) is recommended to avoid degradation during storage .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the pyrido-pyrrolo-pyrimidine core be addressed?
Regioselectivity in introducing 1,7-dimethyl groups is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) can predict reactive sites, while controlled stepwise alkylation—using protecting groups for selective substitution—minimizes byproducts . Evidence from analogous compounds suggests that sodium methoxide in methanol enhances selectivity during cyclization .
Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NMR splitting patterns?
Discrepancies may arise from dynamic proton exchange or crystallographic packing effects. Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography (if single crystals are obtainable) clarify ambiguous signals . Cross-referencing with spectral libraries of structurally related pyrrolo-pyrimidines (e.g., pyrrolo[3,2-d]pyrimidine derivatives) is also critical .
Q. How can reaction yields be improved for large-scale synthesis?
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd-mediated cross-coupling) may enhance efficiency in forming the pyrrolo-pyrimidine core .
- Solvent optimization : Replacing methanol with DMF or THF improves solubility of intermediates, reducing reaction times .
- Purification techniques : Gradient recrystallization or column chromatography minimizes losses during isolation .
Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attack. Molecular docking studies model interactions with biological targets (e.g., enzymes), leveraging the compound’s rigid heterocyclic core for binding affinity analysis .
Q. How do structural modifications (e.g., replacing dipropyl with other alkyl groups) affect physicochemical properties?
Comparative studies with analogs (e.g., 1,9-dimethyl or N-phenethyl derivatives) reveal trends in solubility, melting points, and stability. For instance, bulkier alkyl groups reduce aqueous solubility but enhance thermal stability, as seen in related pyrrolo-pyrimidine carboxamides .
Methodological Guidance
- Experimental Design : Follow frameworks like CHEM/IBiS 416 for systematic variation of reaction parameters (temperature, solvent, catalyst) and statistical analysis of outcomes .
- Data Contradiction Analysis : Apply Bruyne’s quadripolar model to evaluate discrepancies through theoretical (literature comparison), epistemological (assay limitations), morphological (structural analogs), and technical (instrument calibration) lenses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
